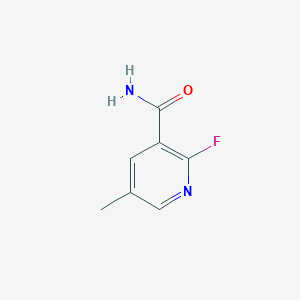

2-Fluoro-5-methylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

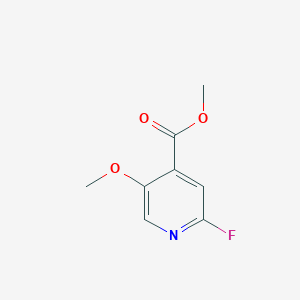

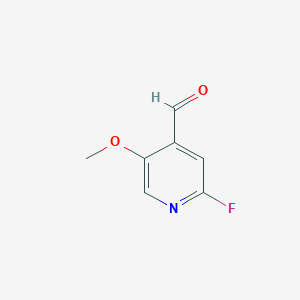

“2-Fluoro-5-methylnicotinamide” is a unique compound with a multitude of potential applications in scientific research and industry. It has a molecular formula of C7H7FN2O and a molecular weight of 154.14 g/mol. It is also known as N-cyclopropyl-2-fluoro-5-methylnicotinamide .

Synthesis Analysis

While specific synthesis methods for “2-Fluoro-5-methylnicotinamide” were not found, there are studies on the synthesis of similar compounds. For instance, nicotinamide derivatives were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .

Safety and Hazards

Mechanism of Action

Target of Action

2-Fluoro-5-methylnicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . It has been studied for its potential in reducing the incidence of non-melanoma skin cancers .

Mode of Action

In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .

Biochemical Pathways

All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various biochemical pathways.

Pharmacokinetics

A study on a similar compound, 5-fluoro-2′-deoxycytidine (fdcyd), showed that fdcyd is well absorbed but undergoes substantial first-pass catabolism . The coadministration of tetrahydrouridine (THU), a cytidine deaminase (CD) inhibitor, increased exposure to FdCyd and decreased exposure to its metabolites .

Result of Action

Given its similarity to nicotinamide, it may have potential protective effects against uv radiation-induced damage .

properties

IUPAC Name |

2-fluoro-5-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYGOVXUVPHTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylnicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)

![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)